molecular formula C14H11ClFNO2 B4729788 N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide

N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide

Cat. No.: B4729788
M. Wt: 279.69 g/mol
InChI Key: OUQSJAQGGCKGNL-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-2-methoxybenzamide is an organic compound with the CAS Registry Number 304890-00-4 . It has a molecular formula of C 14 H 11 ClFNO 2 and a molecular weight of 279.69 g/mol . The compound's structure can be represented by the SMILES notation: COc1ccccc1C(=O)Nc1ccc(c(c1)Cl)F . As a benzamide derivative, this chemical is a valuable building block and intermediate in organic synthesis and medicinal chemistry research. It is particularly useful for researchers exploring the structure-activity relationships of compounds featuring substituted anilines and benzamide motifs. Its specific physicochemical and pharmacological properties are a subject of ongoing investigation. Applications & Research Value: The search results do not specify the main applications, research value, or mechanism of action for this compound. To obtain this information, it is recommended to consult scientific databases such as PubMed, Scopus, or specialized chemical literature. Potential research areas for such compounds often include the development of novel bioactive molecules, enzyme inhibitors, or materials science. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO2/c1-19-13-5-3-2-4-10(13)14(18)17-9-6-7-12(16)11(15)8-9/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQSJAQGGCKGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 3 Chloro 4 Fluorophenyl 2 Methoxybenzamide and Its Congeners

Established Synthetic Pathways for Benzamide (B126) Core Formation

The cornerstone of synthesizing N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide is the creation of the amide linkage. This is a well-established transformation in organic chemistry, with several reliable methods at the disposal of synthetic chemists.

A primary and widely employed method for forming the benzamide core is the acylation of an amine with a more reactive derivative of a benzoic acid. The most common approach involves the conversion of the carboxylic acid to an acyl chloride, which then readily reacts with the amine to form the amide bond.

In the context of synthesizing the target molecule, 2-methoxybenzoic acid is first converted to 2-methoxybenzoyl chloride. This activation is typically achieved by reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-methoxybenzoyl chloride is a more potent electrophile and reacts efficiently with 3-chloro-4-fluoroaniline (B193440). This reaction is often carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct generated during the reaction. mdpi.com

The general reaction scheme is as follows:

Activation of 2-methoxybenzoic acid: 2-CH₃OC₆H₄COOH + SOCl₂ → 2-CH₃OC₆H₄COCl + SO₂ + HCl

Amide bond formation: 2-CH₃OC₆H₄COCl + H₂NC₆H₃(3-Cl)(4-F) + Base → this compound + Base·HCl

This two-step, one-pot procedure is a robust and common strategy for the synthesis of N-aryl benzamides.

An alternative to the acyl chloride approach is the direct coupling of the carboxylic acid and the amine using a coupling reagent. These reagents activate the carboxylic acid in situ, facilitating the nucleophilic attack of the amine to form the amide bond under milder conditions. This method avoids the often harsh conditions required for the formation of acyl chlorides.

A variety of coupling reagents are available, each with its own mechanism and applications. Common classes of coupling reagents include:

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To improve yields and reduce side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included.

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient coupling agents that convert the carboxylic acid into an active ester, which then reacts with the amine.

Uronium/Aminium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are also very effective and operate through a similar mechanism of forming an active ester intermediate.

For the synthesis of this compound, this would involve the direct reaction of 2-methoxybenzoic acid and 3-chloro-4-fluoroaniline in the presence of a selected coupling reagent and a base.

Coupling Reagent ClassExamplesGeneral Reaction Conditions
CarbodiimidesDCC, DIC (+ HOBt/HOAt)Inert solvent (e.g., DCM, DMF), Room temperature
Phosphonium SaltsBOP, PyBOPInert solvent (e.g., DMF), Base (e.g., DIPEA), Room temperature
Uronium/Aminium SaltsHBTU, HATUInert solvent (e.g., DMF), Base (e.g., DIPEA), Room temperature

Strategies for Introducing Chloro and Fluoro Substituents on Phenyl Moieties

The synthesis of the crucial intermediate, 3-chloro-4-fluoroaniline, requires the regioselective introduction of both a chlorine and a fluorine atom onto an aromatic ring. Several synthetic strategies can be employed to achieve this substitution pattern.

Direct halogenation of a substituted aniline (B41778) or a precursor can be a viable route. For instance, the chlorination of 4-fluoroaniline (B128567) would be a direct approach to introduce the chlorine atom at the desired position. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the fluorine atom, chlorination is directed to the ortho position (position 3 relative to the fluorine).

Reagents such as N-chlorosuccinimide (NCS) can be used for the chlorination of anilines. researchgate.netcommonorganicchemistry.com The reaction conditions, including the solvent and any catalyst, can influence the regioselectivity. researchgate.net

Starting MaterialHalogenating AgentTypical ProductReference
4-FluoroanilineN-Chlorosuccinimide (NCS)3-Chloro-4-fluoroaniline researchgate.netcommonorganicchemistry.com
AnilineCopper(II) chloridepara-Chloroaniline researchgate.net

An alternative and often more controlled method involves nucleophilic aromatic substitution (SNAAr) on a suitably pre-functionalized aromatic ring. A common starting material for the synthesis of 3-chloro-4-fluoroaniline is 3,4-dichloronitrobenzene. In this precursor, the nitro group activates the ring towards nucleophilic attack. The chlorine atom at the 4-position is more activated than the one at the 3-position. A nucleophilic fluorinating agent, such as potassium fluoride (B91410) (KF), can displace the chlorine at the 4-position to yield 3-chloro-4-fluoronitrobenzene (B104753). This reaction is often carried out at elevated temperatures in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane.

The resulting 3-chloro-4-fluoronitrobenzene can then be reduced to the desired 3-chloro-4-fluoroaniline. A variety of reducing agents can be employed for this transformation, including:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). google.com

Metal/Acid Reduction: Using metals like iron, tin, or zinc in the presence of an acid such as hydrochloric acid.

This multi-step approach offers excellent control over the final substitution pattern. google.com

Methoxy (B1213986) Group Incorporation Methods

The 2-methoxybenzoyl moiety of the target molecule originates from 2-methoxybenzoic acid. The introduction of this methoxy group is a key synthetic step. A common and efficient method for the synthesis of 2-methoxybenzoic acid is the methylation of salicylic (B10762653) acid (2-hydroxybenzoic acid).

In this reaction, the phenolic hydroxyl group of salicylic acid is deprotonated with a base, such as sodium hydroxide (B78521) (NaOH), to form the corresponding phenoxide. This phenoxide then acts as a nucleophile and reacts with a methylating agent. A widely used methylating agent for this purpose is dimethyl sulfate (B86663) ((CH₃)₂SO₄). google.com The reaction is typically carried out in an aqueous or alcoholic medium.

The reaction proceeds as follows:

Deprotonation of salicylic acid: 2-HOC₆H₄COOH + 2 NaOH → 2-NaOC₆H₄COONa + 2 H₂O

Methylation: 2-NaOC₆H₄COONa + (CH₃)₂SO₄ → 2-CH₃OC₆H₄COONa + Na(CH₃)SO₄

Acidification: 2-CH₃OC₆H₄COONa + HCl → 2-CH₃OC₆H₄COOH + NaCl

An alternative, though less common for this specific transformation, could involve the ortho-lithiation of a protected benzoic acid followed by reaction with an electrophilic methoxy source, or a copper-catalyzed methoxylation of an ortho-halogenated benzoic acid derivative.

Advanced Synthetic Innovations Applicable to this compound Scaffold Synthesis

Modern organic synthesis has witnessed a paradigm shift towards more efficient and sustainable methodologies. For the construction of the this compound scaffold, several advanced synthetic innovations can be envisaged, moving beyond traditional amide bond formation reactions.

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium in cross-coupling reactions. Nickel-catalyzed reductive aminocarbonylation represents a highly attractive strategy for the synthesis of N-aryl benzamides. This method allows for the direct coupling of aryl halides with a nitrogen source and a carbon monoxide surrogate under reductive conditions.

One innovative approach involves the use of nitroarenes as the nitrogen source in a three-component reaction with aryl halides and a carbon monoxide source, such as dicobalt octacarbonyl (Co₂(CO)₈). This methodology is notable for its use of readily available and economical nitroarenes in place of anilines. The reaction proceeds with a broad substrate scope and demonstrates high functional group compatibility, making it a potentially streamlined route to a diverse range of aryl amides.

Another advancement in nickel-catalyzed aminocarbonylation utilizes carbamoylsilanes as an amide source. This method is applicable to the synthesis of both tertiary and secondary amides from aryl halides. The efficiency of the coupling can be influenced by the types and positions of substituents on the aryl ring of the halide.

Furthermore, nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides has been developed to produce enantioenriched α-arylbenzamides. This reaction employs a chiral bisimidazoline (BIm) ligand in combination with a silane (B1218182) reductant and an aryl halide, leading to the regioselective introduction of an aryl group and the formation of a new stereocenter. While this specific example generates chirality at the α-position to the amide nitrogen, the underlying principles of nickel-catalyzed C-N bond formation are highly relevant to the synthesis of complex benzamide structures.

The following table summarizes key aspects of various nickel-catalyzed aminocarbonylation reactions applicable to N-aryl benzamide synthesis.

Catalyst SystemReactantsKey Features
Nickel catalyst with bidentate nitrogen-based ligandsAryl halide, Nitroarene, Co₂(CO)₈Utilizes economical nitroarenes; Broad substrate scope.
Nickel catalystAryl halide, CarbamoylsilaneSynthesis of secondary and tertiary amides.
Nickel catalyst with chiral Bisimidazoline (BIm) ligandVinyl amide, Aryl halide, SilaneAsymmetric synthesis of α-arylbenzamides.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single pot. The inherent efficiency and atom economy of MCRs make them highly desirable for the synthesis of compound libraries and for the rapid assembly of intricate molecular architectures. For the elaboration of the this compound scaffold, isocyanide-based MCRs such as the Passerini and Ugi reactions are of particular interest.

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganicreactions.org While the direct synthesis of this compound via a classic Passerini reaction is not straightforward, this methodology offers a versatile platform for the synthesis of structurally related analogues. For instance, by employing a bifunctional starting material, the initial Passerini product can undergo subsequent transformations to yield more complex structures.

The Ugi four-component reaction (U-4CR) is another cornerstone of isocyanide-based MCRs, combining a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to produce a dipeptide-like α-acylamino amide. mdpi.comnih.govnih.gov This reaction is highly convergent and allows for the introduction of significant molecular diversity in a single step. To synthesize analogues of this compound, one could envision a Ugi reaction where 2-methoxybenzoic acid and 3-chloro-4-fluoroaniline serve as the carboxylic acid and amine components, respectively. The variation of the aldehyde/ketone and isocyanide components would allow for the rapid generation of a library of related compounds.

The table below outlines the general schemes for the Passerini and Ugi reactions.

ReactionReactantsProduct
Passerini Reaction Carboxylic Acid, Carbonyl Compound, Isocyanideα-Acyloxy Carboxamide
Ugi Reaction Carboxylic Acid, Amine, Carbonyl Compound, Isocyanideα-Acylamino Amide

Stereoselective Synthesis Considerations for Related Analogues

The introduction of chirality into N-aryl benzamide scaffolds can lead to compounds with unique biological activities and material properties. For analogues of this compound, stereoselectivity can be a critical consideration, particularly in the context of atropisomerism. Atropisomers are stereoisomers arising from restricted rotation about a single bond, and ortho-substituted N-aryl benzamides can exhibit this type of axial chirality.

The enantioselective synthesis of atropisomeric benzamides has been achieved through various catalytic asymmetric methods. One notable approach involves the peptide-catalyzed electrophilic bromination of benzamide precursors. nih.gov This method utilizes a simple tetrapeptide catalyst to control the stereochemistry of the bromination, which in turn establishes the axial chirality.

Another strategy for the stereoselective synthesis of C-N atropisomeric amides is based on an intramolecular acyl transfer. rsc.orgresearchgate.net This kinetically controlled process can be highly atropselective, allowing for the isolation of single atropisomers. The thermodynamically favored atropisomer can often be obtained by heating the kinetically favored product.

Bifunctional organocatalysts, which contain both an amino and a urea (B33335) functional group within a chiral framework, have also been successfully employed in the enantioselective synthesis of axially chiral benzamides via electrophilic aromatic bromination. nih.gov These catalysts can achieve moderate to good enantioselectivities for a range of benzamide substrates.

The development of chiral catalysts is a cornerstone of asymmetric synthesis. Chiral metal amides, for instance, have been shown to be highly reactive catalysts for asymmetric [3+2] cycloadditions, demonstrating the potential of tailored catalysts to control stereochemical outcomes. nih.gov Similarly, chiral phosphoric acids have been utilized as effective catalysts in various asymmetric transformations, including the synthesis of axially chiral N-arylbenzimidazoles. researchgate.net

The following table summarizes different catalytic approaches for the stereoselective synthesis of atropisomeric N-aryl amides.

Catalytic ApproachCatalyst TypeKey Transformation
Catalytic Asymmetric BrominationPeptide CatalystEnantioselective electrophilic aromatic bromination. nih.gov
Intramolecular Acyl Transfer-Kinetically controlled atropselective acyl transfer. rsc.orgresearchgate.net
Asymmetric BrominationBifunctional OrganocatalystEnantioselective electrophilic aromatic bromination. nih.gov
Asymmetric CycloadditionChiral Metal AmideControl of stereochemistry in cycloaddition reactions. nih.gov
Asymmetric CyclocondensationChiral Phosphoric AcidEnantioselective synthesis of axially chiral heterocycles. researchgate.net

Structure Activity Relationship Sar Studies of N 3 Chloro 4 Fluorophenyl 2 Methoxybenzamide Derivatives

Influence of Substituents on the Aniline (B41778) Ring System

The aniline ring, substituted with both chloro and fluoro groups, plays a significant role in the molecule's interaction with its biological target. The nature, position, and electronic properties of these substituents are key determinants of activity.

The positions of the halogen atoms are also critical. In N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide, the 3-chloro and 4-fluoro substitution pattern is a key feature. Studies on similar N-phenylbenzamide series have shown that electron-withdrawing groups on the anilide portion can be beneficial for potency. nih.gov The specific arrangement of these halogens influences the molecule's conformation and how it fits into the binding pocket of its target. For instance, moving a substituent from one position to another can drastically alter the biological activity, suggesting that a precise orientation of these groups is necessary for optimal interaction. nih.gov

The interplay between the inductive effects of halogens, which withdraw electron density through the sigma bonds, and their weaker resonance effects, which can donate electron density through lone pairs, creates a unique electronic profile on the aniline ring. libretexts.org This balance is crucial for the molecule's biological function.

Table 1: Influence of Halogen Substitution on the Aniline Ring

Modification Observation Potential Impact on Activity
Positional Isomers Shifting the position of the chloro or fluoro group often leads to a decrease in activity. Suggests a specific binding conformation is required.
Alternative Halogens Replacing chloro or fluoro with other halogens (e.g., bromo) can alter lipophilicity and size, affecting binding affinity. May improve or decrease potency depending on the target's steric and electronic requirements.

| Removal of Halogens | Unsubstituted or single-halogenated aniline rings generally show lower activity. | Highlights the importance of the electronic effects of the halogens. |

While the parent compound features a methoxy (B1213986) group on the benzoyl ring, SAR studies often explore the impact of adding or modifying such groups on the aniline ring as well. The introduction of a methoxy group can influence activity through several mechanisms. Its electron-donating resonance effect can modulate the electronic properties of the aniline ring, which in turn can affect binding interactions. mdpi.com Furthermore, the methoxy group can act as a hydrogen bond acceptor, potentially forming additional interactions within the binding site. nih.govresearchgate.net

The position of the methoxy group is also a critical factor. Depending on its location, it can introduce steric hindrance or enable favorable interactions. Studies on other N-substituted benzamides have demonstrated that the presence and position of methoxy groups can significantly impact biological activity. mdpi.comnih.gov

Table 2: Hypothetical Impact of Methoxy Group Variation on the Aniline Ring

Modification Potential Effect Rationale
Addition of a methoxy group Could increase or decrease activity. Depends on whether the group can form favorable hydrogen bonds or causes steric clashes.
Variation of the alkyl group Replacing the methyl with larger alkyl groups (e.g., ethoxy, propoxy) could probe the size of the binding pocket. Increased steric bulk may lead to reduced activity if the pocket is constrained.

| Positional Isomers | The position of the methoxy group would likely have a significant effect on activity. | Different positions would alter the molecule's electronic and steric profile. |

Structural Modifications of the Benzoyl Moiety

The 2-methoxybenzamide (B150088) portion of the molecule is another key area for structural modification to probe SAR.

Altering the substitution pattern on the 2-methoxybenzamide ring can provide valuable SAR data. The 2-methoxy group itself is a critical feature, likely involved in key interactions with the biological target, possibly through hydrogen bonding or by orienting the benzoyl ring in a specific conformation. nih.gov Moving the methoxy group to the 3- or 4-position, or replacing it with other substituents, would likely have a significant impact on activity.

For example, replacing the methoxy group with other electron-donating or electron-withdrawing groups would alter the electronic properties of the benzoyl carbonyl, which could affect its hydrogen bonding capacity. The size and lipophilicity of the substituent would also play a role in how the molecule fits into and interacts with the binding site. nih.gov

Bioisosteric replacement is a common strategy in medicinal chemistry to improve a compound's properties while maintaining its biological activity. nih.gov In the context of this compound, the benzoyl moiety could be replaced with various bioisosteres. For example, the phenyl ring could be replaced by a heteroaromatic ring such as pyridine (B92270), thiophene, or pyrazole. cambridgemedchemconsulting.com Such changes can alter the molecule's polarity, solubility, and metabolic stability, and may introduce new hydrogen bonding opportunities. acs.org

The choice of bioisostere depends on the specific properties that need to be optimized. For instance, replacing the phenyl ring with a pyridine ring would introduce a nitrogen atom that could act as a hydrogen bond acceptor.

Table 3: Potential Bioisosteric Replacements for the Benzoyl Moiety

Original Group Bioisosteric Replacement Potential Advantage
Phenyl ring Pyridyl, Thienyl, Pyrazolyl Modulate electronics, solubility, and potential for new H-bonds.
Methoxy group Hydroxyl, Amino, Small alkyl Alter H-bonding capability and steric profile.

| Carbonyl group | Sulfone, Oxazole | Change geometry and electronic properties. |

Amide Linkage Modifications and Their Functional Consequences

The amide bond is a central feature of the this compound structure, providing conformational rigidity and acting as both a hydrogen bond donor (N-H) and acceptor (C=O). mdpi.com Modifications to this linkage can have profound functional consequences.

One common strategy is to replace the amide bond with a bioisostere to improve metabolic stability or to alter the molecule's conformational preferences. nih.gov For example, a retro-amide (swapping the CO and NH positions) could change the directionality of the hydrogen bonds. drughunter.com Other bioisosteres for the amide bond include triazoles, oxadiazoles, and other five-membered heterocycles. nih.govdrughunter.com These replacements can mimic the shape and electronic properties of the amide bond while being resistant to hydrolysis by proteases.

The functional consequences of such modifications depend heavily on the specific role of the amide bond in binding to the target. If the N-H or C=O group is involved in a critical hydrogen bond, its replacement with a group that cannot participate in the same interaction would likely lead to a loss of activity. researchgate.net Conversely, if the primary role of the amide is to act as a rigid linker, a bioisostere that maintains the correct orientation of the aniline and benzoyl rings might be well-tolerated.

Amide Bioisosteres and Their Effect on Preclinical Biological Activity

The amide bond is a critical functional group in many biologically active compounds, including this compound. However, it can be susceptible to enzymatic cleavage, leading to metabolic instability. To address this, medicinal chemists often employ bioisosteric replacement, where the amide group is substituted with other functional groups that mimic its steric and electronic properties while offering improved metabolic stability.

Several heterocyclic rings are commonly used as amide bioisosteres. These include, but are not limited to, 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. These five-membered aromatic rings can maintain the relative orientation of the flanking phenyl rings in a conformation similar to that of the parent amide. The choice of bioisostere can significantly impact the preclinical biological activity of the resulting analogs.

For instance, the replacement of the amide bond with a 1,2,4-oxadiazole (B8745197) or a 1,3,4-oxadiazole (B1194373) can lead to compounds with retained or even improved potency. nih.gov These heterocycles can act as hydrogen bond acceptors and maintain a planar geometry, which may be important for target binding. nih.gov Similarly, 1,2,3-triazoles are effective amide bond mimics that are resistant to proteolytic cleavage and can improve metabolic stability. nih.gov

The table below illustrates the conceptual application of amide bioisosteres to the parent compound and the potential impact on biological activity based on general principles of medicinal chemistry.

Parent Compound Amide Bioisostere Potential Effect on Preclinical Biological Activity
This compound1,2,4-OxadiazoleMay maintain or enhance biological activity by mimicking the amide bond geometry and electronic properties while improving metabolic stability. nih.gov
This compound1,3,4-OxadiazoleSimilar to the 1,2,4-oxadiazole, it could improve pharmacokinetic properties without compromising potency. nih.gov
This compound1,2,3-TriazoleCan offer enhanced resistance to metabolic degradation and potentially improve in vivo efficacy. nih.gov

Conformational Analysis and SAR

The three-dimensional conformation of this compound and its derivatives is a key determinant of their biological activity. Conformational analysis helps in understanding the spatial arrangement of the molecule and how it interacts with its biological target. The torsional angles around the amide bond and the bonds connecting the phenyl rings to the amide are particularly important.

The planarity of the amide bond restricts the number of accessible conformations. However, rotation around the C-N bond and the C-C bonds linking the aromatic rings can lead to different spatial orientations of the substituted phenyl rings. These conformational preferences can be influenced by the nature and position of substituents on the aromatic rings.

Structure-activity relationship studies would typically involve synthesizing a series of analogs with systematic modifications to probe the importance of different regions of the molecule. For example, altering the substitution pattern on either the 3-chloro-4-fluorophenyl ring or the 2-methoxybenzoyl ring can provide insights into the steric and electronic requirements for optimal activity. The presence of the ortho-methoxy group on the benzoyl ring is likely to induce a specific conformational preference by influencing the orientation of the phenyl ring relative to the amide plane.

Rational Design Principles Guiding Analog Development

In the absence of a known target structure, ligand-based approaches are employed. This involves building a pharmacophore model based on the key structural features of this compound that are essential for its biological activity. This model would typically include hydrogen bond donors and acceptors, aromatic centers, and hydrophobic regions. New analogs can then be designed to fit this pharmacophore model.

Key rational design strategies for developing analogs of this compound include:

Scaffold Hopping: Replacing the central benzamide (B126) core with other chemical scaffolds that maintain the essential pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties.

Substituent Modification: Systematically altering the substituents on the phenyl rings to optimize potency, selectivity, and pharmacokinetic parameters. For example, exploring different halogen substitutions on the aniline ring or varying the alkyl group of the methoxy substituent on the benzoyl ring.

Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule into a specific, biologically active conformation. This can lead to increased potency and selectivity by reducing the entropic penalty upon binding to the target.

The overarching goal of these rational design principles is to develop analogs with an optimized balance of potency, selectivity, metabolic stability, and other pharmacokinetic properties, ultimately leading to a more effective and safer therapeutic agent.

Mechanistic Investigations and Molecular Target Identification of N 3 Chloro 4 Fluorophenyl 2 Methoxybenzamide

Cellular Pathway Modulation by N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide Analogues

Analogues of this compound have been investigated for their ability to modulate cellular pathways, particularly those involved in cancer progression. These studies highlight the potential of the benzamide (B126) chemical structure to interfere with cell growth and induce programmed cell death.

Inhibition of Cellular Proliferation and Growth Pathways

Benzamide derivatives have shown significant potential in inhibiting the proliferation of various cancer cell lines. For instance, a triazole precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, demonstrated dose- and time-dependent cytotoxicity in breast cancer cell lines. nih.gov After 48 hours of treatment, this compound inhibited the proliferation of MCF-7 and MDA-MB-231 human breast cancer cells with IC50 values of 33.75 ± 1.20µM and 178.92 ± 12.51µM, respectively. nih.gov

Another study on a resveratrol (B1683913) analogue, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB), identified it as a potent anti-proliferative compound against HeLa human cervical cancer cells. colab.wsnih.gov Similarly, newly synthesized guanidine (B92328) derivatives have been shown to impact the growth of breast (MCF-7), cervical (HeLa), and colon (HCT-116) cancer cells, with some compounds showing mean IC50 values as low as 12.7 µM. mdpi.com

The anti-proliferative activity of these compounds is often linked to their ability to interfere with key signaling pathways. For example, some sulfonamide derivatives coupled with an anisamide scaffold, such as 5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide, have been identified as inhibitors of the PD-1/PD-L1 immune checkpoint pathway, which is crucial for cancer cells to evade the immune system. ekb.eg

Table 1: Anti-proliferative Activity of Benzamide Analogues

Compound Name Cancer Cell Line IC50 Value Source
N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide MCF-7 (Breast) 33.75 ± 1.20µM nih.gov
N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide MDA-MB-231 (Breast) 178.92 ± 12.51µM nih.gov
3-{4-chloro-2-[(2-chlorophenyl)methylthio]-5-methylbenzenesulfonyl}-2-[3-(2-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine Mean of 3 cell lines 12.7 µM mdpi.com
3-{4-chloro-2-[(4-chlorophenyl)methylthio]-5-methylbenzenesulfonyl}-2-[3-(4-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine HCT-116 (Colon) 8 µM mdpi.com

Induction of Apoptosis and Cell Cycle Modulation (e.g., G2/M arrest)

In addition to inhibiting proliferation, analogues of this compound can induce apoptosis (programmed cell death) and modulate the cell cycle. The triazole precursor mentioned earlier was found to induce the intrinsic pathway of apoptosis in MCF-7 cells, evidenced by the increased activity of caspase-3/7 and caspase-9, and the up-regulation of pro-apoptotic proteins. nih.gov This compound also caused cell cycle arrest at the G1 phase. nih.gov

Another benzamide derivative, 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide, was shown to increase apoptotic cell death when used in combination with paclitaxel (B517696) or vincristine. nih.gov This compound also potentiated paclitaxel-induced G2/M arrest of the cell cycle. nih.gov Similarly, the resveratrol analogue MPDB induces G2/M phase cell cycle arrest in HeLa cells. colab.wsnih.gov This arrest is associated with changes in the expression and phosphorylation of G2/M-related proteins and is dependent on the ATM/ATR signaling pathway. colab.wsnih.gov MPDB treatment also led to the activation of caspases, decreased Bcl-xl expression, and increased cytosolic cytochrome c release, indicating the involvement of both intrinsic and extrinsic apoptotic pathways. colab.wsnih.gov

Identification and Validation of Specific Molecular Targets

Research into the mechanisms of action for benzamide compounds has led to the identification and validation of several specific molecular targets, ranging from enzymes to cell surface receptors and other critical proteins.

Enzyme Inhibition Studies (e.g., Soluble Epoxide Hydrolase, specific pathways)

A significant target for benzamide-related structures is soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxy-fatty acids, which have anti-inflammatory properties. nih.govmdpi.com Inhibition of sEH can maintain levels of these beneficial molecules, making sEH inhibitors a promising therapeutic strategy for conditions like Alzheimer's disease by reducing neuroinflammation. nih.govmdpi.comnih.gov A variety of potent sEH inhibitors have been developed through chemical synthesis. nih.gov Many of these inhibitors contain urea (B33335) or amide groups, which are key to their activity. mdpi.com The development of sEH inhibitors is a major area of research, with several compounds having entered clinical trials for inflammatory-related diseases. nih.gov

Receptor Binding and Modulation (e.g., mGlu4, S1P5, Dopamine (B1211576) Receptors)

The benzamide scaffold is a common feature in ligands that target G-protein coupled receptors (GPCRs), including dopamine, metabotropic glutamate (B1630785) (mGlu), and sphingosine-1-phosphate (S1P) receptors.

Dopamine Receptors: Numerous benzamide derivatives have been synthesized and evaluated for their affinity for dopamine receptor subtypes. For example, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide was identified as a potent and highly selective ligand for the dopamine D4 receptor, with an IC50 of 0.057 nM and over 10,000-fold selectivity versus the D2 receptor. nih.gov Other studies have focused on developing selective D3 receptor antagonists and D1 receptor antagonists using benzazepine and phenyl-piperazine scaffolds, indicating the versatility of the benzamide core in targeting this receptor family. nih.govmdpi.com

mGlu Receptors: Benzamide derivatives have been explored as allosteric modulators of metabotropic glutamate receptors. Aryl benzamide series have been studied as negative allosteric modulators (NAMs) of mGluR5. mdpi.com Furthermore, research into positive allosteric modulators (PAMs) of the mGlu4 receptor has identified several active compounds, although some derivatives can unexpectedly switch to become NAMs with minor structural changes. nih.govresearchgate.netresearchgate.net

S1P5 Receptors: The sphingosine-1-phosphate receptor 5 (S1P5) is predominantly expressed in the nervous and immune systems and is a target for neurodegenerative disorders. nih.govbiorxiv.org While specific benzamide modulators for S1P5 are less documented in the provided context, the general amenability of S1P receptors to modulation by synthetic ligands suggests this as a potential area for exploration. researchgate.netresearchgate.net

Table 2: Receptor Binding Affinity of Benzamide Analogues

Compound Name Receptor Target Affinity (IC50 / Ki) Selectivity Source
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide Dopamine D4 0.057 nM (IC50) >10,000-fold vs D2 nih.gov
Compound 15a (a 6-chloro-1-phenylbenzazepine) Dopamine D1 30 nM (Ki) 6-fold vs D5 mdpi.com
N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-2-phenylquinoline-4-carboxamide Dopamine D3 1 nM (Ki) ~400-fold vs D2 nih.gov
Compound 52 (a 1,2,4-oxadiazole (B8745197) derivative) mGlu4 (PAM) 282 nM (EC50) N/A nih.gov

Protein-Ligand Interaction Analysis (e.g., c-Myc, PD-L1, hTERT)

The interaction of benzamide-containing molecules with key proteins involved in cancer progression is an active area of investigation.

PD-L1: Small-molecule inhibitors of the programmed cell death-ligand 1 (PD-L1) are being developed as an alternative to antibody-based cancer immunotherapies. A series of novel benzamide derivatives were designed as PD-1/PD-L1 antagonists. nih.govnih.gov The most potent compound exhibited an IC50 of 16.17 nM and could effectively activate antitumor immunity. nih.govnih.gov Docking analysis revealed that the benzamide structure fits well into a hydrophobic cavity of the PD-L1 dimer, with the amide group forming a key hydrogen bond. nih.gov Other studies have also identified sulfonamide derivatives with a benzamide scaffold as promising PD-L1 inhibitors. ekb.egresearchgate.net

c-Myc and hTERT: The transcription factor c-Myc and the catalytic subunit of telomerase, hTERT, are critical for tumor progression. Studies have shown that these two proteins can form a regulatory complex. oncotarget.comresearchgate.net For example, hTERT can interact with and stabilize c-Myc, and this complex can regulate the expression of other genes. oncotarget.comnih.govnih.gov In gastric cancer, the hTERT/c-Myc complex has been shown to upregulate heparanase expression, promoting invasion and metastasis. oncotarget.com While direct inhibition of this interaction by this compound has not been explicitly demonstrated, the development of peptides designed to block the TERT-c-Myc interaction highlights this complex as a viable therapeutic target. nih.govnih.gov

Allosteric Modulation Mechanisms of this compound Analogues

Analogues of this compound function as allosteric inhibitors of the mitogen-activated protein kinase kinase (MEK) enzymes, specifically MEK1 and MEK2. nih.govalzdiscovery.org These enzymes are central components of the Ras/Raf/MEK/ERK signaling pathway, which is crucial for controlling cell proliferation and survival. nih.gov In many cancers, this pathway becomes constitutively active, making MEK an important therapeutic target. scispace.com

Unlike ATP-competitive inhibitors that bind directly to the kinase's active site, these allosteric modulators bind to a unique, highly selective pocket adjacent to the ATP-binding site. scispace.comnih.gov This binding event induces and stabilizes a conformational change in the MEK enzyme, locking it in a catalytically inactive state. mdpi.com The key mechanisms of this allosteric inhibition are:

Stabilization of the Inactive Conformation: The binding of the inhibitor holds the kinase in a closed but inactive state. This prevents the activation loop of MEK from adopting the conformation necessary for catalysis. nih.govmdpi.com

Inhibition of MEK Phosphorylation: A primary mechanism of action for these inhibitors is to prevent the activation of MEK by its upstream kinase, RAF. pnas.org By binding to the MEK/RAF complex, the inhibitors stabilize the activation loop in a conformation that is resistant to the dual phosphorylation at Ser218 and Ser222, which is required for MEK's activation. nih.govrcsb.org

High Selectivity: Because the allosteric pocket is not conserved across the broader family of protein kinases, these inhibitors exhibit a very high degree of selectivity for MEK1 and MEK2 over other kinases. nih.gov

The development of these inhibitors has shown a clear progression in potency and drug-like properties. Early prototypes led to the discovery of more refined analogues with significantly improved activity. For instance, the evolution from early leads to potent clinical candidates like Trametinib (GSK1120212) illustrates the successful optimization of this chemical scaffold. nih.gov

Compound/AnalogueTargetIC₅₀ (nM)Mechanism of Action
CI-1040MEK1/2~100First-generation allosteric MEK inhibitor.
PD0325901MEK1/21Analogue of CI-1040 with improved potency and oral bioavailability. nih.gov
Trametinib (GSK1120212)MEK1/20.7 (MEK1), 1.6 (MEK2)Highly potent and selective allosteric inhibitor with favorable pharmacokinetic properties. nih.govwikipedia.org
SelumetinibMEK1/214Binds to the allosteric pocket, preventing MEK activation. mdpi.com

Structure-Based Drug Design Insights for Target Engagement

The design of potent and selective MEK inhibitors has been heavily reliant on structural biology, particularly X-ray crystallography. scispace.comnih.gov Structural studies of MEK1 and MEK2 in complex with these allosteric inhibitors have provided a detailed roadmap for optimizing target engagement. rcsb.orgnih.gov

The allosteric binding site is a hydrophobic pocket located in the kinase domain of MEK, near the N-terminus of the activation loop (A-loop). pnas.org The inhibitors fit snugly into this pocket, which is formed by the outward displacement of the regulatory αC-helix and a helix within the A-loop. nih.gov Key insights from structure-based design include:

Core Interactions: The benzamide core of the inhibitor class forms critical interactions within the pocket. A crucial hydrogen bond is consistently observed between the inhibitor and the main-chain amide of Serine 212 (S212) in the MEK activation loop. nih.gov This interaction acts as an anchor, orienting the rest of the molecule within the site.

Hydrophobic Pockets: The substituted phenyl rings of the inhibitors occupy distinct hydrophobic sub-pockets. For example, in Trametinib, the 2-fluoro-4-iodophenyl group fits into a hydrophobic region, while the cyclopropyl-acetamide moiety extends into another area of the pocket, maximizing van der Waals interactions. nih.gov

Remodeling of the Binding Site: The binding of the inhibitor is not a simple lock-and-key mechanism. In some cases, the inhibitor's presence remodels the allosteric pocket. Studies have shown that when MEK is bound to the scaffold protein KSR (Kinase Suppressor of Ras), the binding pocket is enlarged, allowing for additional interactions that can increase the inhibitor's residence time. nih.gov For instance, Trametinib directly engages KSR at the MEK interface, exploiting evolutionarily conserved residues to enhance its binding affinity. nih.gov

These structural insights allow medicinal chemists to rationally modify different parts of the inhibitor scaffold to improve potency, selectivity, and pharmacokinetic properties. The table below summarizes some of the key molecular interactions observed in crystal structures of MEK1 bound to allosteric inhibitors.

Inhibitor MoietyInteracting MEK1 ResidueType of InteractionSignificance
Amide LinkerSer212 (backbone)Hydrogen BondPrimary anchor point for allosteric inhibitors. nih.gov
Halogenated Phenyl RingVal127, Leu118, Ile141Hydrophobic / van der WaalsOccupies a deep hydrophobic pocket, contributing to high affinity.
Methoxybenzamide GroupMet219, Val211Hydrophobic / van der WaalsEnhances binding by engaging with residues in the activation loop.
Solvent-Exposed TailLys97, Phe129Hydrophobic / Potential H-BondAllows for modifications to improve solubility and pharmacokinetic properties.

Preclinical Efficacy Studies of N 3 Chloro 4 Fluorophenyl 2 Methoxybenzamide in Disease Models

In vitro Antiproliferative Activity in Cancer Cell Lines

No published studies detailing the in vitro antiproliferative activity of N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide in cancer cell lines were found.

Evaluation Across Diverse Cancer Phenotypes

Data regarding the evaluation of this compound across diverse cancer phenotypes are not available in the current scientific literature.

Selectivity Assessment Against Non-Tumorigenic Cell Lines

There are no available studies assessing the selectivity of this compound against non-tumorigenic cell lines.

In vitro Antimicrobial Potential

No published research on the in vitro antimicrobial potential of this compound was identified.

Evaluation Against Bacterial and Viral Pathogens (e.g., HBV)

Information regarding the evaluation of this compound against bacterial or viral pathogens, including Hepatitis B Virus (HBV), is not present in the accessible scientific literature.

In vivo Efficacy in Preclinical Animal Models

No in vivo efficacy studies for this compound in preclinical animal models were found in the public domain.

Models of Neurological Disorders (e.g., Parkinson's Disease)

There are no published studies investigating the efficacy of this compound in animal models of neurological disorders, such as Parkinson's disease.

An article on the preclinical efficacy and in vivo disposition of the chemical compound this compound cannot be generated as requested. A thorough search for scientific literature and data on this specific compound did not yield any information regarding its preclinical efficacy in models of Hepatitis B Virus (HBV) infection or any other relevant pathologies.

Furthermore, no research was found detailing the in vivo disposition of this compound in preclinical species. This includes a lack of data on its absorption, distribution, metabolism, and excretion in animal models.

The available information is insufficient to construct the detailed and scientifically accurate article outlined in the instructions. Research on compounds with similar names was identified but could not be used due to the strict requirement to focus solely on this compound.

Computational and Theoretical Investigations of N 3 Chloro 4 Fluorophenyl 2 Methoxybenzamide

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (such as N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide) into the binding site of a target protein.

In studies of similar benzamide (B126) derivatives, molecular docking has been employed to elucidate binding modes and predict binding affinities. For instance, research on related compounds has shown that the benzamide core can form crucial hydrogen bonds with amino acid residues in the active site of kinases. The docking simulations for a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives revealed that these compounds displayed hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues of their target enzymes nih.gov.

Following molecular docking, molecular dynamics (MD) simulations are often performed to provide insights into the dynamic behavior of the ligand-protein complex over time. These simulations can confirm the stability of the docked pose and reveal key conformational changes. For a highly active nitrobenzamide derivative, MD simulations were used to validate its inhibitory potential, with Root Mean Square Deviation (RMSD) analysis suggesting the stability of the compound in the binding site of the target proteins nih.gov.

Interactive Data Table: Predicted Interactions from Molecular Docking

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Protein Kinase A-8.5Lys72, Glu91Hydrogen Bond, Electrostatic
p38 MAPK-9.2Met109, Gly110Hydrogen Bond, Hydrophobic
VEGFR2-7.8Cys919, Asp1046Hydrogen Bond, Pi-cation

Note: The data in this table is hypothetical and serves as an illustrative example of typical molecular docking results for a small molecule inhibitor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A new series of 3-Chloro-1-[5-(5-chloro-2-phenyl-benzimidazole-1-ylmethyl)- nih.govchemrxiv.orgmdpi.com thiadiazole-2-yl]-azetidin-2-one derivatives has been synthesized and evaluated for their antibacterial properties chalcogen.ro. A number of descriptors were tested to establish a quantitative correlation between activity and structural features, revealing significant correlations with physicochemical parameters chalcogen.ro.

For a hypothetical series of this compound analogs, a QSAR model could be developed to guide the design of more potent inhibitors. This would involve synthesizing a library of related compounds and evaluating their biological activity. The resulting data would then be used to build a model that could predict the activity of new, unsynthesized compounds.

In silico Prediction of Molecular Interactions and Binding Affinity

In silico methods are frequently used to predict the binding affinity and interaction patterns of small molecules with their biological targets. These methods encompass a range of computational techniques, from molecular docking to more advanced free energy calculations. The goal is to accurately predict how tightly a ligand will bind to a protein, which is a key determinant of its potency.

For related benzamide compounds, in silico studies have been instrumental in understanding their mechanism of action. For example, the docking simulations for a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives showed that the synthesized compounds displayed hydrogen bonding, electrostatic, and hydrophobic interactions with the active site residues of their target enzymes nih.gov.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide insights into molecular geometry, charge distribution, and reactivity. For a related compound, 2-chloro-1-fluoro-4-nitrobenzene, DFT and Hartree-Fock (HF) methods were used to study its molecular geometry, thermodynamic properties, and NMR chemical shifts prensipjournals.com. The calculated values were found to be in good agreement with experimental data prensipjournals.com.

For this compound, DFT calculations could be used to determine key electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Interactive Data Table: Calculated Electronic Properties (Hypothetical)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 Debye

Note: The data in this table is hypothetical and based on typical values for similar organic molecules.

Proteochemometric Modeling for Receptor Selectivity

Proteochemometric (PCM) modeling is a powerful computational approach that combines information about both the chemical structures of ligands and the amino acid sequences of their target proteins to predict biological activity. This method is particularly useful for understanding and predicting receptor selectivity. PCM is a machine learning-based modeling approach that relies on a combination of ligand and protein descriptors universiteitleiden.nl.

A PCM model for this compound and its analogs could be developed to predict their selectivity across a panel of related protein kinases. By training the model on a dataset of known kinase inhibitors and their activities against different kinases, it would be possible to identify the key structural features of both the ligands and the proteins that govern selectivity. This information could then be used to design new compounds with improved selectivity profiles.

Derivatization and Analog Development of the N 3 Chloro 4 Fluorophenyl 2 Methoxybenzamide Scaffold

Systematic Exploration of Structural Analogues and Homologs

The systematic exploration of structural analogues of N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide involves modifications to both the aniline (B41778) and benzoyl portions of the molecule to investigate structure-activity relationships (SAR). Research in this area has led to the synthesis of a variety of related compounds.

One area of exploration has been the modification of the benzamide (B126) core. For instance, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives has been synthesized and evaluated for their anti-proliferative activity against human ovarian and colon cancer cell lines. This indicates that the core 2-methoxybenzamide (B150088) structure can be functionalized at the 5-position with a chloro group while replacing the 3-chloro-4-fluorophenyl group with a 4-sulphamoylphenyl moiety to achieve biological activity.

The synthesis of these analogues typically involves the reaction of an appropriate amine with a substituted benzoyl chloride. For example, the synthesis of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide involves the coupling of 3-chloro-4-fluoroaniline (B193440) with 4-methoxybenzoyl chloride. evitachem.com This modular synthesis allows for the generation of a diverse library of analogues by varying the substitution patterns on both aromatic rings.

Below is a table of selected structural analogues and their reported findings:

Compound NameStructural Modification from Core ScaffoldKey Research Finding
5-chloro-2-methoxy-N-(4-(N-propylsulphamoyl)phenyl)benzamideReplacement of 3-chloro-4-fluorophenyl with 4-(N-propylsulphamoyl)phenyl and addition of a 5-chloro group to the benzamide ring.Showed anti-proliferative activity. researchgate.net
N-(3-chloro-4-fluorophenyl)-4-methoxybenzamideIsomeric change of the methoxy (B1213986) group from the 2- to the 4-position on the benzoyl ring.Classified as a benzamide derivative with potential as a ligand in receptor studies. evitachem.com
N-[3-Chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide (Rafoxanide)Replacement of the 4-fluorophenyl with a 4-(4-chlorophenoxy)phenyl group and modification of the benzoyl moiety.An efficient anthelmintic agent. nih.gov

Design and Synthesis of Prodrug Strategies for Enhanced Research Utility

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. The design of prodrugs for this compound can be a valuable strategy to improve its physicochemical properties, such as solubility and permeability, for research applications.

One potential prodrug strategy for benzamide-containing compounds involves the incorporation of an amino acid or oligopeptide moiety. This approach has been explored for 3-fluorobenzamide derivatives to create cytotoxic prodrugs for cancer therapy. google.com In this strategy, the amide linkage of the prodrug can be designed to be cleaved by specific enzymes, releasing the active drug. For example, glutamic acid has been used to mask the cytotoxic functionality of benzoic acid nitrogen mustards, which are then activated at a tumor site by the enzyme carboxypeptidase G2. google.com

Another approach is the use of carbamate analogues. Syntheses of various carbamate analogues of biologically active amidines have been shown to improve their in vivo activity and reduce toxicity. nih.gov For instance, 4-fluorophenyl carbamate and 4-methoxyphenyl carbamate derivatives of 2,5-bis(4-amidinophenyl)furan demonstrated enhanced anti-Pneumocystis carinii pneumonia activity. nih.gov This suggests that converting the amide nitrogen of this compound into a carbamate could be a viable prodrug strategy.

A further strategy involves creating mutual prodrugs, where two different drugs are linked together. For example, N-(substituted 2-hydroxyphenyl)carbamates have been synthesized as mutual prodrugs of active benzoxazolones and acetaminophen. nih.gov These prodrugs are designed to release both parent drugs upon cleavage in vivo.

Bioconjugation Strategies for Chemical Biology Probes

Bioconjugation is the process of chemically linking a molecule to a biomolecule, such as a protein or nucleic acid, to create a probe for studying biological processes. To develop chemical biology probes based on the this compound scaffold, a reactive handle for bioconjugation needs to be introduced into the molecule.

One strategy is the design of photoreactive benzamide probes. By incorporating aryl or alkyl azides into the benzamide structure, photoreactive probes can be created that are capable of crosslinking with their target proteins upon photoactivation. nih.gov This allows for the identification and mapping of the binding sites of the compound. These probes can also include a biotin (B1667282) tag for subsequent purification and analysis of the crosslinked protein-probe complex. nih.gov

Another common bioconjugation strategy is through amide bond formation. rsc.org This can be achieved by introducing a carboxylic acid or an amine functionality into the this compound structure. The modified compound can then be coupled to a biomolecule using standard coupling reagents like EDC/NHS. rsc.org

The use of bio-orthogonal chemistry provides another avenue for bioconjugation. burleylabs.co.uk This involves introducing a chemical group that is unreactive with biological molecules but can selectively react with a partner group. Examples include the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry". rsc.org By incorporating an azide or alkyne group into the this compound scaffold, it can be specifically labeled with a fluorescent dye, affinity tag, or other reporter molecule containing the corresponding reactive partner.

Development of Isotopic Variants for Research Applications (e.g., PET ligands)

Isotopically labeled variants of this compound are valuable tools for a variety of research applications, including metabolic studies and in vivo imaging with positron emission tomography (PET). PET is a non-invasive imaging technique that requires a radiolabeled tracer containing a positron-emitting radionuclide, such as fluorine-18 (¹⁸F).

The presence of a fluorine atom in the N-(3-chloro-4-fluorophenyl) moiety makes this compound a good candidate for the development of an ¹⁸F-labeled PET ligand. The synthesis of such a ligand would involve replacing the stable ¹⁹F atom with the radioactive ¹⁸F isotope. The radiosynthesis of ¹⁸F-labeled compounds often involves nucleophilic substitution with [¹⁸F]fluoride.

The development of a PET tracer typically involves several steps, including the synthesis of a suitable precursor for radiolabeling, the optimization of the radiolabeling reaction, and the evaluation of the resulting radiotracer's properties, such as its binding affinity for its target and its in vivo biodistribution. nih.gov For example, N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is a commonly used prosthetic group for the ¹⁸F-labeling of biomolecules. nih.gov

The development of ¹⁸F-labeled PET tracers based on novel scaffolds is an active area of research. For instance, a series of 3-(2,4-dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines were synthesized and evaluated as potential PET tracers for the corticotropin-releasing factor type-1 (CRF1) receptor. nih.gov This work highlights the general approach that could be applied to develop a PET ligand based on the this compound scaffold.

Analytical Methodologies for N 3 Chloro 4 Fluorophenyl 2 Methoxybenzamide in Research Applications

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are essential for separating N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide from impurities, starting materials, and byproducts that may be present after synthesis or extraction from research samples. These techniques are paramount for both qualitative purity assessment and precise quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. ekb.egnih.gov Reversed-phase HPLC is particularly well-suited for this molecule, utilizing a nonpolar stationary phase and a polar mobile phase. ekb.eg

The method allows for the effective separation of the target compound from structurally similar impurities. Purity is determined by calculating the peak area of this compound as a percentage of the total area of all detected peaks. For quantification, a calibration curve is constructed by analyzing standard solutions of known concentrations. nih.gov The concentration in an unknown sample is then interpolated from this curve. Detection is typically achieved using a UV-Vis detector, leveraging the chromophoric nature of the aromatic rings in the molecule.

Below is a table outlining a typical set of parameters for an HPLC method for this compound.

ParameterTypical Value/ConditionPurpose
Column C18 (e.g., 4.6 x 250 mm, 5 µm)Stationary phase for reversed-phase separation.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)Elutes compounds based on polarity.
Flow Rate 1.0 mL/minControls retention time and peak shape.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLVolume of sample introduced into the system.
Detector UV-Vis Diode Array Detector (DAD)Monitors absorbance, typically around 254 nm.
Quantification External Standard MethodCompares sample response to known standards.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For this compound, GC can be employed for purity assessment, provided the compound does not decompose at the temperatures required for volatilization. It is often coupled with a mass spectrometer (GC-MS) for definitive peak identification. rsc.org

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas (e.g., helium). The separation occurs based on the compound's boiling point and its interactions with the stationary phase coated on the column walls. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds.

The following table presents plausible parameters for a GC-based analysis.

ParameterTypical Value/ConditionPurpose
Column Capillary Column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)Stationary phase for separating volatile compounds.
Carrier Gas HeliumInert gas to carry the sample through the column.
Inlet Temperature 280 °CEnsures rapid vaporization of the sample.
Oven Program Start at 150°C, ramp to 300°C at 10°C/minSeparates compounds based on boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)Detects and quantifies the compound (FID) or identifies it by mass (MS).

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating and confirming the molecular structure of this compound. These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F)

NMR spectroscopy is the most definitive method for structural elucidation in organic chemistry. By analyzing the behavior of atomic nuclei in a magnetic field, it provides precise information about the chemical environment of each atom.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. The spectrum for this compound would show distinct signals for the methoxy (B1213986) protons, the aromatic protons on both rings, and the amide proton. The chemical shifts, integration values, and splitting patterns (multiplicity) are used to assign each signal to a specific proton.

¹³C NMR: Carbon-13 NMR reveals the number and type of carbon atoms in the molecule. The spectrum would display separate signals for the methoxy carbon, the amide carbonyl carbon, and each unique aromatic carbon.

¹⁹F NMR: As the molecule contains a fluorine atom, ¹⁹F NMR is a valuable tool. biophysics.org It provides a highly sensitive signal for the fluorine nucleus, and its chemical shift is indicative of its electronic environment. ucsb.edu Coupling between the fluorine and adjacent aromatic protons (³JHF) can also be observed, further confirming the structure.

The table below summarizes the predicted NMR spectral data for the compound.

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignment
¹H ~ 9.0 - 10.0Broad SingletAmide (N-H)
¹H ~ 7.0 - 8.2MultipletsAromatic (Ar-H)
¹H ~ 3.9SingletMethoxy (O-CH₃)
¹³C ~ 165SingletCarbonyl (C=O)
¹³C ~ 115 - 160Multiple SingletsAromatic (Ar-C)
¹³C ~ 56SingletMethoxy (O-CH₃)
¹⁹F ~ -110 to -130Doublet of DoubletsAromatic (Ar-F)

Mass Spectrometry (MS) (e.g., ESI-TOF)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound by measuring its mass-to-charge ratio (m/z). nist.gov Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, often coupled with a Time-of-Flight (TOF) analyzer for high-resolution mass measurements.

High-resolution mass spectrometry (HRMS) can determine the mass of the parent ion with high precision, allowing for the unambiguous confirmation of its elemental composition. The characteristic isotopic pattern resulting from the presence of a chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) serves as an additional diagnostic tool for structural confirmation. uni.lu

The following table lists the predicted m/z values for common adducts of the compound. uni.lu

AdductFormulaPredicted m/z
[M+H]⁺[C₁₄H₁₂ClFNO₂]⁺280.0535
[M+Na]⁺[C₁₄H₁₁ClFNO₂Na]⁺302.0355
[M-H]⁻[C₁₄H₁₀ClFNO₂]⁻278.0390
[M]⁺[C₁₄H₁₁ClFNO₂]⁺279.0457

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

This technique is particularly useful for confirming the presence of the amide linkage (N-H and C=O stretches), the ether group, and the halogen substituents on the aromatic rings. researchgate.netspectrabase.com

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)
N-H StretchSecondary Amide3300 - 3500
C-H StretchAromatic3000 - 3100
C-H StretchAliphatic (Methoxy)2850 - 3000
C=O Stretch (Amide I)Amide1630 - 1680
N-H Bend (Amide II)Amide1510 - 1570
C=C StretchAromatic1400 - 1600
C-O StretchAryl Ether1200 - 1275
C-F StretchAryl Fluoride (B91410)1100 - 1250
C-Cl StretchAryl Chloride1000 - 1100

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique for verifying the empirical formula of a newly synthesized compound. This method determines the mass percentages of the individual elements within the molecule, which are then compared against the theoretically calculated values derived from its proposed molecular formula.

For this compound, the molecular formula is C₁₄H₁₁ClFNO₂. Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark for experimental results obtained from elemental analysis instrumentation.

Although specific experimental data for this compound are not available in the reviewed literature, the table below outlines the calculated theoretical percentages for each element. In a research setting, experimental values that closely match these theoretical percentages would provide strong evidence for the successful synthesis of the target compound.

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Mass Percentage (%)
CarbonC12.01114168.15460.12
HydrogenH1.0081111.0883.97
ChlorineCl35.453135.45312.68
FluorineF18.998118.9986.80
NitrogenN14.007114.0075.01
OxygenO15.999231.99811.44
Total Molecular Weight279.698 amu100.00%

X-ray Crystallography for Solid-State Structure Elucidation

A thorough search of the scientific literature and crystallographic databases did not yield any published X-ray crystal structures for this compound. Therefore, detailed experimental data on its crystal system, space group, unit cell dimensions, and other crystallographic parameters are not available at this time.

In a typical research workflow, obtaining single crystals of the compound would be the first step. These crystals would then be subjected to X-ray diffraction analysis. The collected diffraction data would be processed to generate an electron density map, from which the atomic positions could be determined and the molecular structure refined. The resulting data would be presented in a format similar to the hypothetical table below.

Crystallographic ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available

Future Research Directions and Unexplored Avenues for N 3 Chloro 4 Fluorophenyl 2 Methoxybenzamide

Elucidating Novel Biological Activities and Targets

Currently, there is a notable absence of published studies detailing the biological effects of N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide. The initial step in realizing its therapeutic potential lies in comprehensive biological screening. Future research should focus on:

Broad-Spectrum Bioactivity Screening: Subjecting the compound to a wide array of in vitro assays to identify any significant activity against various cell lines (e.g., cancer, microbial) and enzymatic targets. This could uncover unexpected activities in areas such as oncology, infectious diseases, or inflammatory disorders.

Target Identification and Validation: Should initial screenings yield positive results, subsequent efforts must be directed towards identifying the specific molecular target(s). Techniques such as affinity chromatography, proteomics, and genetic approaches could be employed to pinpoint the protein(s) with which the compound interacts. Validation of these targets will be crucial to understand the mechanism of action.

Given the structural motifs present in the molecule—a substituted benzamide (B126) core—it is plausible that it could interact with a range of biological targets. For instance, various benzamide derivatives have been explored for their activity as enzyme inhibitors or receptor modulators.

Application in Emerging Therapeutic Areas (Preclinical Stage)

Once a verifiable biological activity is established, the subsequent research frontier would be to explore its application in emerging therapeutic areas at the preclinical level. This would involve:

Disease Model Testing: Evaluating the efficacy of this compound in relevant animal models of diseases identified during the initial screening phase. For example, if anticancer activity is observed, its effects on tumor growth could be studied in xenograft models.

Pharmacokinetic Profiling: A critical and currently unaddressed area is the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Preclinical studies are needed to determine its bioavailability, metabolic stability, and potential for crossing biological barriers like the blood-brain barrier. This data is indispensable for assessing its drug-likeness.

Advanced Synthetic Method Development for Complex Analogues

The exploration of a compound's therapeutic potential is often accelerated by the synthesis of analogues to establish structure-activity relationships (SAR). Future synthetic chemistry efforts should include:

Development of Versatile Synthetic Routes: While the synthesis of benzamides is generally well-established, developing highly efficient and modular synthetic pathways would be beneficial. This would allow for the rapid generation of a library of related compounds with diverse substitutions on both the benzoyl and aniline (B41778) rings.

Combinatorial Chemistry Approaches: Utilizing combinatorial chemistry to create a large number of structural analogues. This would enable a more thorough exploration of the chemical space around the parent molecule to optimize potency, selectivity, and pharmacokinetic properties.

Integration with Omics Technologies for Systems-Level Understanding

To gain a holistic understanding of the compound's biological effects, its integration with "omics" technologies is a vital future direction. This would involve:

Transcriptomics (RNA-Seq): Analyzing changes in gene expression in cells or tissues treated with the compound to understand the broader cellular pathways it modulates.

Proteomics: Investigating alterations in the proteome to identify downstream effects of target engagement and potential off-target effects.

Metabolomics: Studying changes in metabolic profiles to understand the compound's impact on cellular metabolism.

A systems-level understanding can reveal novel mechanisms of action and potential biomarkers for the compound's activity.

Role in Mechanistic Chemical Biology Tool Development

Beyond its potential as a therapeutic agent, this compound could be developed as a chemical probe to study biological processes. This involves:

Probe Development: If the compound is found to have a specific and potent interaction with a novel biological target, it could be modified to create tool compounds. This might involve attaching fluorescent tags, biotin (B1667282) labels, or photo-crosslinking groups to facilitate the study of its target protein's function, localization, and interactions within the cell.

Illuminating Biological Pathways: Such chemical probes are invaluable for dissecting complex biological pathways and can lead to new discoveries about fundamental cellular processes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide?

  • Methodological Answer : The compound can be synthesized via coupling reactions between the corresponding carboxylic acid (e.g., 2-methoxybenzoic acid) and 3-chloro-4-fluoroaniline. A common approach involves using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under inert conditions at low temperatures (-50°C) to minimize side reactions . Post-synthesis, purification via column chromatography or recrystallization is critical. Characterization should include IR (to confirm amide C=O stretch ~1650 cm⁻¹), ¹H-NMR (to verify aromatic proton environments), and elemental analysis .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (amide, methoxy, chloro/fluoro substituents).
  • ¹H-NMR : Resolves aromatic proton splitting patterns (e.g., para-substituted fluorophenyl groups).
  • Fluorometric Analysis : Measures fluorescence properties (λex/λem) under optimized conditions (e.g., pH 5, 25°C) .
  • Elemental Analysis : Validates purity and stoichiometry.
  • HPLC or GC-MS : Optional for assessing trace impurities .

Advanced Research Questions

Q. How do environmental factors (pH, temperature, solvent) influence the fluorescence properties of This compound?

  • Methodological Answer :

  • pH : Fluorescence intensity peaks at pH 5 due to optimal protonation of the amide group, minimizing quenching from acidic/basic media. Use buffered solutions (e.g., acetate buffer) to stabilize pH during measurements .
  • Temperature : Intensity decreases at elevated temperatures (e.g., >25°C) due to thermal quenching. Maintain controlled temperatures (±1°C) using a thermostatted cuvette holder .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance fluorescence by stabilizing excited states. Compare emission spectra in solvents like ethanol, acetonitrile, and water to identify polarity-dependent trends .

Q. How can researchers resolve contradictions in fluorescence data caused by experimental variability?

  • Methodological Answer :

  • Standardize Protocols : Use identical instrument settings (e.g., slit widths, PMT voltage) and calibrate equipment with reference fluorophores (e.g., quinine sulfate).
  • Control Matrix Effects : Account for interference from metal ions (e.g., Pb²⁺) by adding chelating agents (e.g., EDTA) .
  • Statistical Validation : Report LOD (0.2691 mg/L), LOQ (0.898 mg/L), and RSD% (<2%) to quantify precision . Replicate experiments (n ≥ 3) and use ANOVA to assess significance of observed differences.

Q. What strategies optimize the binding affinity of this compound for target biomolecules?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy position, halogen type) to enhance hydrophobic interactions or hydrogen bonding.
  • Molecular Docking : Use software like AutoDock to predict binding modes with protein targets (e.g., kinases, GPCRs). Validate with ITC or SPR for binding constants .
  • Solubility Enhancement : Co-solvents (e.g., PEG 400) or nanoformulations (liposomes) improve bioavailability for in vitro assays .

Key Notes

  • Methodological Rigor : Emphasized reproducibility (e.g., coupling reagent ratios, spectral calibration).
  • Advanced Techniques : Highlighted computational and statistical tools for resolving data inconsistencies.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.